methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate
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Overview
Description
Methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiophene-2-carboxylic acid and methyl isocyanate under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate is unique due to its specific combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Properties
Molecular Formula |
C16H14N4O3S2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl N-[2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C16H14N4O3S2/c1-23-16(22)19-14-13(12-3-2-8-24-12)18-15(25-14)20-17-9-10-4-6-11(21)7-5-10/h2-9,21H,1H3,(H,18,20)(H,19,22)/b17-9+ |
InChI Key |
QXDHEOAXXUBOQF-RQZCQDPDSA-N |
Isomeric SMILES |
COC(=O)NC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)O)C3=CC=CS3 |
Canonical SMILES |
COC(=O)NC1=C(N=C(S1)NN=CC2=CC=C(C=C2)O)C3=CC=CS3 |
Origin of Product |
United States |
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